

8-Bromoquinoline Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *8-Bromoquinoline hydrochloride*

Cat. No.: *B1520247*

[Get Quote](#)

Introduction: The Privileged Status of the Quinoline Scaffold

In the landscape of drug discovery, the quinoline ring system stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.^{[1][2][3]} This versatility has established quinoline and its analogues as foundational components in a wide array of therapeutic agents, spanning anticancer, antimicrobial, and neuroprotective domains.^{[4][5][6]} Among the numerous functionalized quinolines, 8-Bromoquinoline emerges as a particularly valuable building block. The bromine atom at the 8-position not only enhances reactivity but also serves as a versatile chemical handle for introducing further molecular complexity through reactions like nucleophilic substitutions and palladium-catalyzed couplings.^[7]

This guide focuses on **8-Bromoquinoline hydrochloride**, the salt form of 8-Bromoquinoline, which is often preferred in laboratory settings for its improved solubility and handling characteristics. We will delve into its pivotal role in medicinal chemistry, exploring its application in the synthesis of bioactive molecules, detailing field-proven protocols, and elucidating the structure-activity relationships that drive its therapeutic potential.

Physicochemical Properties of 8-Bromoquinoline

Property	Value	Reference
CAS Number	16567-18-3	
Molecular Formula	C ₉ H ₆ BrN	[8]
Molecular Weight	208.05 g/mol	[9]
Boiling Point	112-113 °C at 0.5 mmHg	[8][10]
Density	1.594 g/mL at 25 °C	[10]
Refractive Index (n ₂₀ /D)	1.672	[10]

Core Applications in Drug Discovery

The 8-bromoquinoline scaffold is a fertile starting point for the development of potent therapeutic agents across several critical disease areas. Its utility lies in the ability to readily generate derivatives with diverse pharmacological activities.

Anticancer Drug Development

The quinoline core is integral to numerous anticancer agents, and derivatives of 8-bromoquinoline are at the forefront of ongoing research.[5] These compounds exert their antiproliferative effects through various mechanisms, most notably the inhibition of key enzymes involved in DNA replication and cell division.

Mechanism of Action: Topoisomerase Inhibition

A significant body of research highlights the role of bromo- and hydroxy-substituted quinolines as inhibitors of human DNA topoisomerase I.[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these quinoline derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][11] Derivatives such as 5,7-dibromo-8-hydroxyquinoline have demonstrated potent inhibitory effects on this enzyme.[1][11]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the anticancer potency of the quinoline scaffold is highly dependent on its substitution pattern.[12]

- **Bromination:** The introduction of bromine atoms significantly boosts antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline is markedly more potent than its mono-bromo counterparts.[12]
- **Hydroxyl Group:** An -OH group at the C-8 position is often associated with enhanced anticancer and cytotoxic effects.[11]
- **Other Electron-Withdrawing Groups:** The addition of cyano (-CN) or nitro (-NO₂) groups, often in combination with bromine, can synergistically increase cytotoxicity.[1][12]

Antiproliferative Activity of Bromoquinoline Derivatives

Compound	Cancer Cell Line	IC ₅₀ (µg/mL)	Mechanism Highlight	Reference
5,7-Dibromo-8-hydroxyquinoline	HT29 (Colon)	6.7 - 9.6	Topoisomerase I Inhibition	[1][11]
5,7-Dibromo-8-hydroxyquinoline	HeLa (Cervical)	~25.6	Apoptosis Induction	[11]
5,7-Dibromo-8-hydroxyquinoline	C6 (Glioblastoma)	~18.5	Apoptosis Induction	[11]
6,8-Dibromo-5-nitroquinoline	HeLa (Cervical)	~5 µg/mL (24.1 µM)	Synergistic Effect	[1]

Antimicrobial Agents

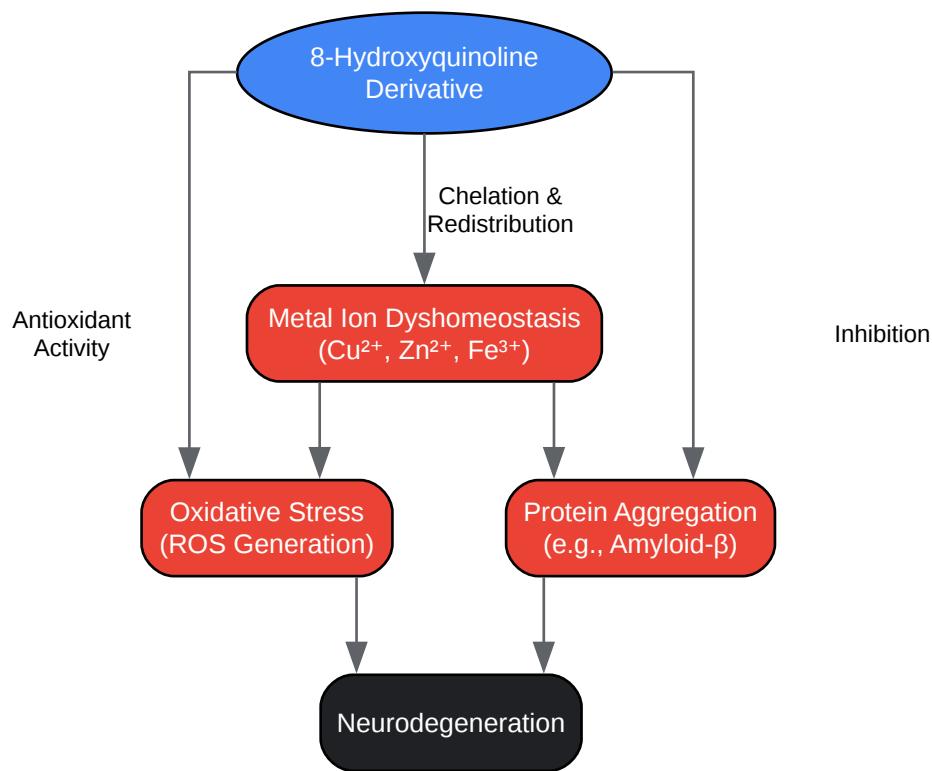
Derivatives of 8-hydroxyquinoline, many of which are synthesized from bromoquinoline precursors, possess a long history of use as antimicrobial agents.[13][14] Their activity spans a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][13] Halogenation, in particular, has been shown to enhance the antimicrobial potency of the 8-hydroxyquinoline scaffold.[13][15]

Mechanism of Action: Metal Ion Chelation & Disruption of Cellular Function

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as Fe^{2+} , Cu^{2+} , and Zn^{2+} . These ions are critical cofactors for many bacterial enzymes involved in respiration and metabolism. By sequestering these ions, the compounds disrupt vital cellular processes, leading to bacterial growth inhibition or death. The lipophilicity of the resulting metal complexes allows them to penetrate bacterial cell membranes more effectively.

Antimicrobial Spectrum of Halogenated 8-Hydroxyquinolines

Compound	Organism	MIC (μM)	Reference
8-Hydroxyquinoline (Parent)	<i>S. aureus</i>	3.44 - 13.78	[13]
7-Bromo-8-hydroxyquinoline	Gram-negative bacteria	High activity	[15]
Cloxyquin (5-Chloro-8-HQ)	<i>L. monocytogenes</i>	5.57	[13]
Nitroxoline (5-Nitro-8-HQ)	<i>A. hydrophila</i>	5.26	[13]


Neurodegenerative Diseases

The pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease is linked to metal ion dyshomeostasis, oxidative stress, and protein aggregation.[6][16][17] The metal-chelating properties of 8-hydroxyquinoline derivatives make them promising candidates for multi-target therapies.[4][16]

Mechanism of Action: Modulating Metal Homeostasis

In Alzheimer's disease, copper and zinc ions are known to bind to the amyloid-beta ($\text{A}\beta$) peptide, promoting its aggregation into neurotoxic plaques.[16] 8-Hydroxyquinoline derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can chelate these metal ions, dissolving the aggregates and restoring metal ion balance.[16] This action reduces both the

plaque burden and the associated oxidative stress, demonstrating neuroprotective effects in preclinical models.[16][17]

[Click to download full resolution via product page](#)

Neuroprotective Mechanism of 8-Hydroxyquinoline Derivatives.

Experimental Protocols & Methodologies

The true value of **8-Bromoquinoline hydrochloride** lies in its synthetic versatility. Below are representative protocols that showcase its use as a key intermediate.

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol details the direct bromination of 8-hydroxyquinoline, a common precursor, to yield a highly active anticancer agent. The causality behind this choice is the established potency of di-brominated derivatives.[18]

Principle: Electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating group, directing the incoming bromine electrophiles to the ortho (C-7) and para (C-5) positions. Using

two equivalents of bromine ensures di-substitution.

Materials:

- 8-Hydroxyquinoline (1.0 eq)
- Bromine (Br_2) (2.1 eq)
- Chloroform (CHCl_3)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Benzene (for crystallization)

Procedure:

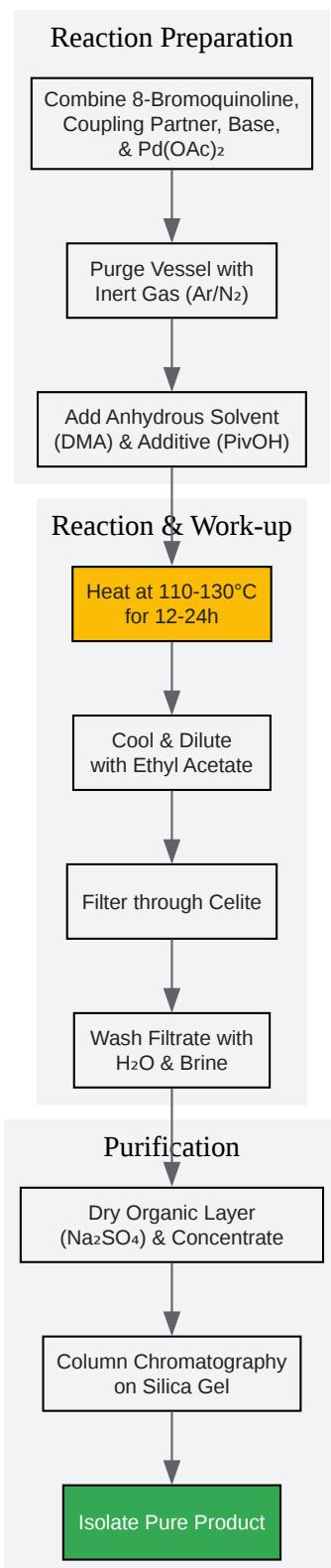
- Reaction Setup: Dissolve 8-hydroxyquinoline (e.g., 0.3 g, 2.06 mmol) in 10 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.
- Reagent Addition: In a separate vessel, prepare a solution of bromine (e.g., 0.67 g, 4.20 mmol) in 5 mL of chloroform. Add this bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes at room temperature.
 - Scientist's Note: This addition should be performed in a well-ventilated fume hood due to the hazardous nature of bromine. The dropwise addition helps control the reaction rate and temperature.
- Reaction Monitoring: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC, observing the consumption of the starting material. A yellow solid will precipitate.[\[18\]](#)
- Work-up: Add 15 mL of chloroform to dissolve the resulting solid. Transfer the mixture to a separatory funnel and wash it three times with 15 mL portions of 5% NaHCO_3 solution. This step is crucial to neutralize any HBr gas formed during the reaction.

- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as the sole product in high yield (~90%).[\[18\]](#)

Protocol 2: Palladium-Catalyzed C-H Bond Activation (Direct Heteroarylation)

This protocol illustrates a modern synthetic application of 8-Bromoquinoline, demonstrating its utility in forming C-C bonds to create complex heterocyclic systems.

Principle: A palladium catalyst facilitates the coupling between the C-Br bond of 8-bromoquinoline and a C-H bond of another heteroaromatic compound, avoiding the need to pre-functionalize the coupling partner.


Materials:

- 8-Bromoquinoline (1.0 eq)
- Heteroaromatic coupling partner (e.g., 2-substituted thiophene) (1.5 eq)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (catalyst, e.g., 5 mol%)
- Potassium Carbonate (K_2CO_3) (base, 2.0 eq)
- Pivalic Acid (PivOH) (additive, 0.5 eq)
- Dimethylacetamide (DMA) (solvent)

Procedure:

- **Reaction Setup:** To an oven-dried reaction vessel, add 8-bromoquinoline, the heteroaromatic partner, K_2CO_3 , and $\text{Pd}(\text{OAc})_2$.
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for several cycles. This is critical as palladium catalysts can be sensitive to oxygen.

- Solvent and Additive Addition: Add anhydrous DMA and pivalic acid via syringe. The pivalic acid acts as a proton shuttle, facilitating the C-H activation step.
- Heating: Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over Na_2SO_4 , concentrate, and purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)**Workflow for Palladium-Catalyzed Direct Heteroarylation.**

Conclusion and Future Outlook

8-Bromoquinoline hydrochloride is more than just a chemical reagent; it is a strategic starting material that provides access to a vast chemical space of potentially therapeutic compounds. Its applications in developing anticancer, antimicrobial, and neuroprotective agents are well-documented and continue to expand. The bromine atom at the 8-position provides a reliable handle for synthetic diversification, enabling researchers to fine-tune molecular properties to achieve desired biological activities. As drug discovery moves towards multi-target agents and novel mechanisms of action, the versatility of the 8-bromoquinoline scaffold ensures its continued relevance and importance in the medicinal chemistry toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]
- 9. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 18. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [8-Bromoquinoline Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520247#application-of-8-bromoquinoline-hydrochloride-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com